C19H25FN4O4S
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Overview
Description
. This compound is characterized by its complex structure, which includes a fluorobenzenesulfonamide group, a triazole ring, and a cyclopropyl group. It has a molecular weight of 424.49 g/mol .
Preparation Methods
The synthesis of N-[(2R,3R,6S)-6-[2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethyl]-2-(hydroxymethyl)-3-oxanyl]-4-fluorobenzenesulfonamide involves multiple stepsThe final steps involve the formation of the fluorobenzenesulfonamide group under specific reaction conditions . Industrial production methods often employ optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The fluorobenzenesulfonamide group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions include carboxylic acids, reduced triazole derivatives, and substituted sulfonamides .
Scientific Research Applications
N-[(2R,3R,6S)-6-[2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethyl]-2-(hydroxymethyl)-3-oxanyl]-4-fluorobenzenesulfonamide: has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-[(2R,3R,6S)-6-[2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethyl]-2-(hydroxymethyl)-3-oxanyl]-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved often include signal transduction mechanisms that lead to the desired therapeutic or biological effect .
Comparison with Similar Compounds
When compared to similar compounds, N-[(2R,3R,6S)-6-[2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethyl]-2-(hydroxymethyl)-3-oxanyl]-4-fluorobenzenesulfonamide stands out due to its unique combination of functional groups. Similar compounds include:
- N-[(2R,3R,6S)-6-[2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethyl]-2-(hydroxymethyl)-3-oxanyl]-4-chlorobenzenesulfonamide
- N-[(2R,3R,6S)-6-[2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethyl]-2-(hydroxymethyl)-3-oxanyl]-4-bromobenzenesulfonamide .
These compounds share similar structural features but differ in their halogen substituents, which can significantly impact their chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H25FN4O4S |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-(4-methylsulfonylpiperazin-1-yl)-4-oxobutanamide |
InChI |
InChI=1S/C19H25FN4O4S/c1-29(27,28)24-10-8-23(9-11-24)19(26)5-4-18(25)21-7-6-14-13-22-17-3-2-15(20)12-16(14)17/h2-3,12-13,22H,4-11H2,1H3,(H,21,25) |
InChI Key |
KEVNRVBQCQNEEX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CCC(=O)NCCC2=CNC3=C2C=C(C=C3)F |
Origin of Product |
United States |
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